1-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Anti-Angiogenic Applications
1-Methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide is part of a family of compounds studied for their anti-angiogenic properties. A study synthesized a series of analogs and tested them using the chick chorioallantoic membrane (CAM) model. They found that certain derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Metabolic Pathways in Clinical Trials
In a study focused on Flumatinib, a compound structurally related to this compound, its metabolism in chronic myelogenous leukemia patients was investigated. The study aimed to identify the main metabolic pathways of Flumatinib, revealing insights into how such compounds are processed in the human body (Gong et al., 2010).
Synthesis of Novel Heterocycles
Research has explored the synthesis of new heterocyclic compounds, including those containing the pyrimidinyl piperidine structure. These synthetic processes are important for creating new compounds with potential biological activities. For instance, one study described the synthesis of novel dihydropyrido[4,3-d]pyrimidines and their potential applications (Vijayakumar et al., 2014).
Discovery as Soluble Epoxide Hydrolase Inhibitors
A study identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a key enzyme implicated in various diseases. This discovery underscores the potential of structurally similar compounds in the development of new therapeutic agents (Thalji et al., 2013).
Antimicrobial Activity
Some derivatives of the pyrimidinyl piperidine structure have been studied for their antimicrobial properties. Research in this area contributes to the ongoing search for new antibacterial and antifungal agents (Abdel-rahman et al., 2002).
Mechanism of Action
Target of Action
The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
This compound acts as a potent, highly selective, cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing the uptake of glucose into cells .
Biochemical Pathways
By inhibiting GLUT1, this compound disrupts the glucose uptake pathway . This can have downstream effects on various cellular processes that depend on glucose for energy, including cell growth and proliferation .
Pharmacokinetics
The compound has demonstrated potent inhibitory activity with an IC50 value of 2 nM in vitro . It also inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . These values suggest that the compound has strong bioactivity and may have good bioavailability.
Result of Action
The inhibition of glucose uptake can lead to starvation of cells for glucose, which is their primary energy source . This can result in reduced cell growth and proliferation, and in the case of cancer cells, it could potentially lead to cell death .
properties
IUPAC Name |
1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3N5O/c1-12-22-15(18(19,20)21)10-16(23-12)26-8-5-14(6-9-26)24-17(27)13-4-3-7-25(2)11-13/h10,13-14H,3-9,11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCQMNDVQBTTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCCN(C3)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.